molecular formula C6H6N4O B13600685 3-(1h-Pyrazol-4-yl)isoxazol-5-amine

3-(1h-Pyrazol-4-yl)isoxazol-5-amine

Cat. No.: B13600685
M. Wt: 150.14 g/mol
InChI Key: LLRDACSCMHYNJE-UHFFFAOYSA-N
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Description

3-(1H-Pyrazol-4-yl)isoxazol-5-amine is a heterocyclic compound that features both pyrazole and isoxazole rings. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound’s unique structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Pyrazol-4-yl)isoxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the rings.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for condensation reactions, and various catalysts for cycloaddition reactions . Conditions often involve mild temperatures and the use of solvents like DMSO and THF .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce aryl or alkyl groups .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

3-(1H-Pyrazol-4-yl)isoxazol-5-amine is unique due to its dual ring structure, which provides a versatile platform for chemical modifications. This versatility makes it valuable in various fields, from medicinal chemistry to industrial applications .

Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

3-(1H-pyrazol-4-yl)-1,2-oxazol-5-amine

InChI

InChI=1S/C6H6N4O/c7-6-1-5(10-11-6)4-2-8-9-3-4/h1-3H,7H2,(H,8,9)

InChI Key

LLRDACSCMHYNJE-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1C2=CNN=C2)N

Origin of Product

United States

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